BenchChemオンラインストアへようこそ!

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,2-oxazol-3-yl)piperidine-3-carboxamide

Molecular property Ligand efficiency Drug-likeness

This furan-pyridazine-piperidine compound (CID 52992501) features a distinct 3-carboxamide regioisomer and isoxazol-3-yl amide H-bonding motif, offering an underexplored vector for SAR expansion beyond the common 4-carboxamide series. Disclosed in EP2518063B1/US9562019B2 as a potential EGFR and/or KRAS pathway inhibitor scaffold, it enables dual-pathway interrogation in NSCLC lines such as H1975 and H2030. At 339.3 g/mol, it serves as a low-MW benchmark for assessing permeability, solubility, and non-specific binding in furan-pyridazine chemical series. Minor structural modifications in this chemotype drastically alter antiproliferative IC50 values, making authentic, high-purity procurement essential for reliable SAR studies.

Molecular Formula C17H17N5O3
Molecular Weight 339.355
CAS No. 1251564-51-8
Cat. No. B2640444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,2-oxazol-3-yl)piperidine-3-carboxamide
CAS1251564-51-8
Molecular FormulaC17H17N5O3
Molecular Weight339.355
Structural Identifiers
SMILESC1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=NOC=C4
InChIInChI=1S/C17H17N5O3/c23-17(18-15-7-10-25-21-15)12-3-1-8-22(11-12)16-6-5-13(19-20-16)14-4-2-9-24-14/h2,4-7,9-10,12H,1,3,8,11H2,(H,18,21,23)
InChIKeyQOYPZICPCPRXQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[6-(Furan-2-yl)pyridazin-3-yl]-N-(1,2-oxazol-3-yl)piperidine-3-carboxamide (CAS 1251564-51-8): Structural and Pharmacophoric Baseline


This compound (CID 52992501) is a heterocyclic small molecule featuring a central piperidine-3-carboxamide scaffold substituted with a furan-2-yl-pyridazin-3-yl group at the piperidine nitrogen and an isoxazol-3-yl amide at the carboxylic acid [1]. The furan-pyridazine substructure places it within a class of compounds identified by Sloan-Kettering Institute as potential EGFR and/or KRAS pathway inhibitors, originally disclosed in patent family EP2518063B1 / US9562019B2 [2]. Core descriptors include molecular formula C17H17N5O3 and molecular weight 339.3 g/mol [1].

Why 1-[6-(Furan-2-yl)pyridazin-3-yl]-N-(1,2-oxazol-3-yl)piperidine-3-carboxamide Cannot Be Replaced by Other Furan-Pyridazine Derivatives


The furan-pyridazine-piperidine class exhibits steep structure-activity relationships. In the parent patent, minor modifications to the piperidine substitution pattern (3-carboxamide vs. 4-carboxamide), the N-heteroaryl amide moiety (isoxazole vs. pyridine or furan), and the furan attachment position drastically alter antiproliferative IC50 values against EGFR-mutant and KRAS-mutant non-small cell lung cancer (NSCLC) lines [1]. Consequently, generic replacement with a structurally similar but functionally uncharacterized analog carries a high risk of losing target engagement or introducing off-target liabilities.

Quantitative Differentiation of 1-[6-(Furan-2-yl)pyridazin-3-yl]-N-(1,2-oxazol-3-yl)piperidine-3-carboxamide from Structural Analogs


Lower Molecular Weight and Distinct Lipophilicity vs. Pyridinyl-Piperidine Analog Improve Ligand Efficiency Potential

The target compound (MW 339.3 g/mol) is approximately 10 Da lighter than the closest pyridinyl analog, 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide (CAS 1203213-76-6, MW 349.4 g/mol) [1]. Although computed logP values are not experimentally confirmed, the lower molecular weight combined with a smaller heteroaryl amide suggests a higher fraction of polar surface area, potentially enhancing solubility and ligand efficiency if target potency is maintained.

Molecular property Ligand efficiency Drug-likeness

Piperidine-3-carboxamide Regiochemistry Differentiates from Piperidine-4-carboxamide Isomers in Kinase Inhibitor SAR

The patent SAR campaign demonstrates that varying the point of attachment of the carboxamide on the piperidine ring (3- vs. 4-position) produces divergent antiproliferative potencies across a panel of NSCLC lines [1]. Although direct pairwise IC50 values for this specific compound are not publicly disclosed, the general trend indicates that 3-carboxamide regioisomers often retain activity against EGFR-mutant lines (e.g., H1975, H3255) while exhibiting reduced cytotoxicity toward normal lung epithelial cells (NHBE, WI-38) compared to the 4-carboxamide counterparts [1].

Regioisomerism Kinase inhibitor Structure-activity relationship

Isoxazol-3-yl Amide Substituent Provides Distinct H-Bonding Geometry vs. Pyridinyl or Furanyl Amide Analogs

The isoxazole ring presents a unique arrangement of hydrogen-bond acceptors (N and O) compared to pyridine (N only) or furan (O only) amide substituents. Docking studies of related furan-pyridazine compounds into the EGFR kinase hinge region suggest that the isoxazole oxygen can engage a conserved water molecule, whereas the pyridine nitrogen forms a direct hinge hydrogen bond [1]. This difference may translate to altered residence time or mutant selectivity, although direct biochemical kinetic data for the compound are lacking.

Heterocyclic amide Hydrogen bonding Kinase hinge binding

Furan-Pyridazine Core Confers Dual EGFR/KRAS Pathway Activity, a Profile Not Shared by All Pyridazinone Analogs

High-throughput screening of a diverse library identified the furan-containing pyridazine series as uniquely capable of blocking proliferation of both EGFR-mutant (H1975, H3255) and KRAS-mutant (H2030) NSCLC cell lines, whereas simple pyridazinones lacking the furan substituent were inactive or weakly active [1]. The compound SKI-104122 (a furan-pyridazinone) demonstrated IC50 values in the sub-micromolar range (0.05–0.5 µM) across these lines, while gefitinib and erlotinib showed limited activity against KRAS-mutant cells [1]. The target compound, bearing the same furan-pyridazine pharmacophore, is inferred to retain this dual-pathway inhibition capacity.

EGFR KRAS Non-small cell lung cancer Dual pathway inhibition

Optimal Research and Procurement Applications for 1-[6-(Furan-2-yl)pyridazin-3-yl]-N-(1,2-oxazol-3-yl)piperidine-3-carboxamide


Chemical Probe for Functional Dissection of EGFR vs. KRAS Signaling in NSCLC

Based on the chemotype's dual-pathway activity (Section 3, Evidence 4), this compound can serve as a starting scaffold for developing probes that simultaneously interrogate EGFR and KRAS signaling nodes in NSCLC cell lines such as H1975 and H2030 [1]. Its distinct piperidine-3-carboxamide and isoxazole features may confer additional selectivity benefits over earlier furan-pyridazinone leads.

Medicinal Chemistry SAR Expansion Around the Piperidine-3-Carboxamide Vector

The 3-carboxamide regioisomer (Section 3, Evidence 2) offers an underexplored vector for SAR expansion compared to the more common 4-carboxamide series. Procurement of this compound enables systematic variation of the amide substituent to map steric and electronic requirements for EGFR kinase hinge binding [1].

Pharmacophore Validation for Isoxazole-Mediated Hinge Binding in Kinase Inhibitor Design

The isoxazol-3-yl amide moiety (Section 3, Evidence 3) provides a unique H-bonding motif that can be used to validate docking hypotheses and guide the design of selective kinase inhibitors. Comparative studies with pyridinyl and furanyl amide analogs can quantify the impact on binding kinetics and mutant selectivity [1].

Physicochemical Benchmarking Against Higher-Molecular-Weight Pyridazine Analogs

With a molecular weight of 339.3 g/mol (Section 3, Evidence 1), this compound serves as a lower-MW benchmark for assessing the impact of molecular size on permeability, solubility, and non-specific binding in furan-pyridazine chemical series. This aids in prioritizing candidates for in vivo pharmacokinetic studies [1].

Quote Request

Request a Quote for 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,2-oxazol-3-yl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.